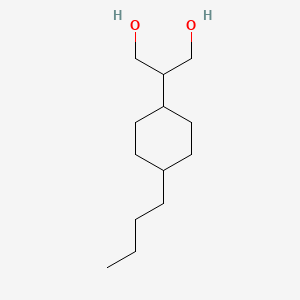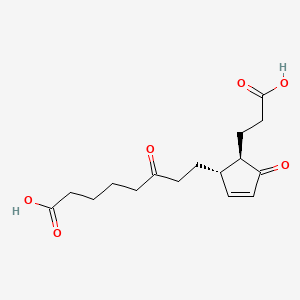
tetranor-PGAM
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetranor-PGAM, also known as 5R-(2-carboxyethyl)-ε,4-dioxo-2-cyclopentene-1S-octanoic acid, is a dehydration product of tetranor-PGEM . It is an oxo carboxylic acid and serves as an indirect marker of PGE 2 biosynthesis . It can be measured as a surrogate for tetranor-PGEM levels in urine .
Synthesis Analysis
Tetranor-PGAM is a metabolite of PGD2 . It is produced as a result of the rapid metabolism of PGE2 . The major urinary metabolite of PGE2, tetranor-PGEM, is chemically unstable like PGE2, and tetranor-PGAM is a dehydration product of tetranor-PGEM .Molecular Structure Analysis
The molecular formula of tetranor-PGAM is C16H22O6 . It has a molecular weight of 310.34 g/mol . The IUPAC name is 8-[(1S,5R)-5-(2-carboxyethyl)-4-oxocyclopent-2-en-1-yl]-6-oxooctanoic acid .Chemical Reactions Analysis
Tetranor-PGAM is a dehydration product of tetranor-PGEM . It is produced as a result of the rapid metabolism of PGE2 .Physical And Chemical Properties Analysis
Tetranor-PGAM is an oxo carboxylic acid . It has a molecular weight of 310.34 g/mol . The IUPAC name is 8-[(1S,5R)-5-(2-carboxyethyl)-4-oxocyclopent-2-en-1-yl]-6-oxooctanoic acid .科学的研究の応用
Biomarker for Prostaglandin E2 (PGE2) Biosynthesis
Tetranor-PGAM serves as an indirect marker for the biosynthesis of PGE2. It is a dehydration product of tetranor-PGEM, which itself is a major urinary metabolite of PGE2 . This application is crucial in research that aims to quantify and understand the production of PGE2, especially since PGE2 plays a significant role in inflammation and tumorigenesis.
Diagnostic Tool for Inflammatory Diseases
Due to its relationship with PGE2, tetranor-PGAM can be used as a diagnostic tool for inflammatory diseases. Elevated levels of tetranor-PGAM in urine may indicate increased PGE2 biosynthesis, which is often associated with inflammation and related diseases .
Monitoring Therapeutic Efficacy
In clinical trials and therapeutic monitoring, tetranor-PGAM levels can be measured to assess the efficacy of anti-inflammatory drugs. Changes in its levels can reflect the success of treatments aimed at reducing PGE2 production and, consequently, inflammation .
Food Allergy Research
Tetranor-PGAM, as a metabolite reflecting PGD2 production, has been linked to mast cell activity. Its urinary levels can reflect the severity of symptoms in patients with food allergies, making it a valuable index in food allergy research and management .
Muscular Dystrophy Studies
Research has shown that urinary levels of tetranor-PGAM-related metabolites are increased in Duchenne muscular dystrophy. This suggests its potential application in studying the progression of muscular dystrophies and possibly in evaluating the response to novel therapies .
Asthma and Respiratory Disorders
Tetranor-PGAM levels have been reported to be elevated in aspirin-intolerant asthma patients. This indicates its possible use in researching respiratory disorders, particularly in understanding the pathophysiology of asthma and in developing targeted treatments .
作用機序
Target of Action
Tetranor-PGAM is a metabolite of Prostaglandin A (PGA) . It is a dehydration product of tetranor-PGEM
Mode of Action
It is known that tetranor-pgam can be measured as a surrogate for tetranor-pgem levels in urine . This suggests that Tetranor-PGAM might interact with its targets in a similar way as tetranor-PGEM.
Biochemical Pathways
Tetranor-PGAM is involved in the biosynthesis of Prostaglandin D2 (PGD2) . PGD2 is a major prostaglandin produced by mast cells and is involved in allergic and asthmatic responses. The increase in urinary Tetranor-PGAM levels reflects the production of PGD2 in the body .
Pharmacokinetics
It is known that tetranor-pgam can be detected in urine , suggesting that it is excreted from the body through the renal system.
Result of Action
Urinary Tetranor-PGAM levels were reported to be increased in some diseases, including food allergy, Duchenne muscular dystrophy, and aspirin-intolerant asthma . This suggests that the action of Tetranor-PGAM might be associated with these conditions.
Action Environment
It is worth noting that the levels of tetranor-pgam can be measured in urine , which suggests that its action and stability might be influenced by renal function and urinary pH.
特性
IUPAC Name |
8-[(1S,5R)-5-(2-carboxyethyl)-4-oxocyclopent-2-en-1-yl]-6-oxooctanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O6/c17-12(3-1-2-4-15(19)20)7-5-11-6-9-14(18)13(11)8-10-16(21)22/h6,9,11,13H,1-5,7-8,10H2,(H,19,20)(H,21,22)/t11-,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPIFMOQVFWSBF-WCQYABFASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(C1CCC(=O)CCCCC(=O)O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)[C@@H]([C@H]1CCC(=O)CCCCC(=O)O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tetranor-PGAM | |
Q & A
Q1: What is the significance of detecting tetranor-PGAM in biological samples?
A1: While the provided research articles focus on tetranor-PGDM, a metabolite of Prostaglandin D2, and don't directly investigate tetranor-PGAM, it's important to understand the broader context. Prostaglandins like PGA2, PGD2, PGE2, and PGF2α, play crucial roles in inflammation and various physiological processes. Measuring their metabolites, including tetranor-PGAM (derived from PGA2), in biological samples like urine can provide insights into prostaglandin activity within the body. [, ] This could be relevant for understanding disease processes or monitoring treatment responses.
Q2: The research mentions a newly developed EIA for tetranor-PGDM. Could similar techniques be applied to detect tetranor-PGAM?
A2: The development of a sensitive and specific monoclonal antibody-based enzyme immunoassay (EIA) for tetranor-PGDM [] demonstrates the potential for similar approaches to quantify other prostaglandin metabolites, including tetranor-PGAM. The success of the tetranor-PGDM EIA relied on generating a monoclonal antibody with high affinity for the target molecule. If researchers can develop a monoclonal antibody with comparable specificity for tetranor-PGAM, a similar competitive EIA could be established. This would require optimizing assay conditions (ionic strength, pH, etc.) and validating its performance (specificity, sensitivity, recovery). []
Q3: The research highlights the role of metabolomics in studying ocular inflammation. How might tetranor-PGAM analysis contribute to this field?
A3: The study exploring green tea extract's effects on endotoxin-induced ocular inflammation [] underscores the power of metabolomics in dissecting complex biological processes. While the study doesn't directly measure tetranor-PGAM, its findings suggest potential avenues for future research. Considering the role of prostaglandins in inflammation, analyzing tetranor-PGAM levels in ocular fluids (e.g., aqueous humor) could provide insights into the inflammatory cascade in ocular diseases like uveitis. Combining tetranor-PGAM analysis with broader metabolomics profiling could reveal novel therapeutic targets or biomarkers for diagnosis and monitoring treatment response. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

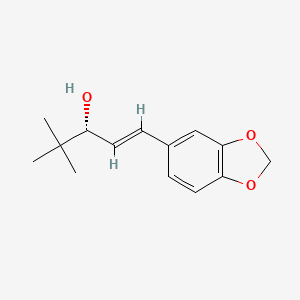
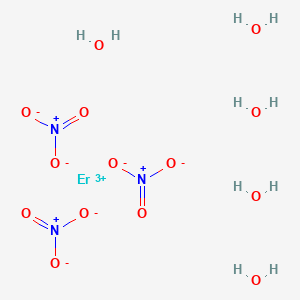

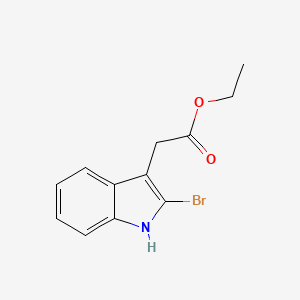
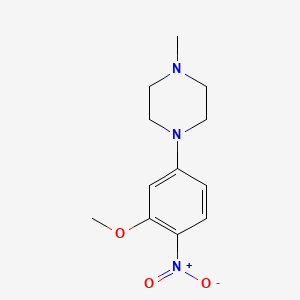
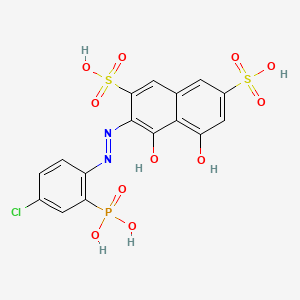
![4-Hydroxybenzo[g]quinoline-3-carboxylic acid](/img/structure/B592755.png)
